N-Trityldiethanolamine

Overview

Description

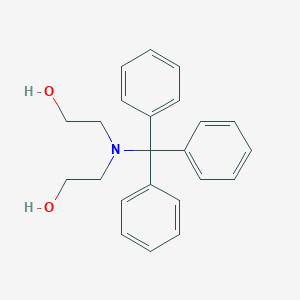

N-Trityldiethanolamine is an organic compound that belongs to the class of trityl-protected amines It is characterized by the presence of a trityl group (triphenylmethyl) attached to a diethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trityldiethanolamine can be synthesized through the reaction of diethanolamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trityl chloride acting as a protecting group for the amine functionality. The general reaction scheme is as follows:

Diethanolamine+Trityl Chloride→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Trityldiethanolamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the diethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The trityl group can be removed under acidic conditions, revealing the free amine group which can then participate in further reactions such as acylation or alkylation.

Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Acidic conditions, often using hydrochloric acid or trifluoroacetic acid.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Substitution: Free diethanolamine.

Esterification: Diethanolamine esters.

Scientific Research Applications

Medicinal Chemistry

N-Trityldiethanolamine has shown potential in medicinal chemistry, particularly in drug formulation and delivery systems. Its ability to function as a surfactant and emulsifying agent enhances the solubility of poorly soluble drugs, thereby improving bioavailability.

Key Findings:

- Drug Delivery : NTDA can be utilized in the formulation of nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

- Antimicrobial Properties : Studies indicate that NTDA exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its structure allows for the formation of various derivatives, which can be utilized in synthesizing complex organic molecules.

Applications:

- Crown Ethers : NTDA can be converted into crown ether derivatives, which are useful in host-guest chemistry and ion transport applications. For example, treatment with ditosylate in the presence of potassium t-butoxide yields N-trityl-mono-aza-18-crown-6 with improved ion selectivity .

- Catalysis : The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or photophysical properties. Its unique chemical structure allows for modifications that can tailor materials for specific applications.

Applications:

- Conductive Polymers : NTDA can be incorporated into polymer matrices to enhance conductivity, making it suitable for electronic devices.

- Optoelectronic Devices : The compound's properties make it a candidate for use in optoelectronic applications such as sensors and light-emitting devices.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial effectiveness of NTDA against various pathogens. Results indicated significant inhibition of microbial growth, supporting its use in personal care products to combat body odors . -

Drug Delivery Systems :

Research demonstrated that NTDA-based nanoparticles improved the delivery of anticancer drugs, showing enhanced cytotoxic effects on cancer cell lines compared to conventional delivery methods . -

Crown Ether Derivatives :

The synthesis of N-trityl-mono-aza-18-crown-6 from NTDA was reported to exhibit superior ion selectivity compared to traditional crown ethers, highlighting its potential in ion transport applications .

Mechanism of Action

The mechanism of action of N-Trityldiethanolamine primarily involves the protection of the amine group by the trityl group. This protection prevents the amine from participating in unwanted side reactions, allowing for selective functionalization of other parts of the molecule. The trityl group can be removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

N-Tritylamine: Similar in structure but lacks the diethanolamine moiety.

N-Trityl-N-methylethanolamine: Contains a methyl group instead of a second ethanolamine group.

N-Trityldiisopropanolamine: Contains isopropanol groups instead of ethanolamine groups.

Comparison: N-Trityldiethanolamine is unique due to the presence of two hydroxyl groups in the diethanolamine moiety, which provides additional sites for functionalization compared to similar compounds. This makes it particularly useful in applications requiring multiple reactive sites.

Biological Activity

N-Trityldiethanolamine (NTDE) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its trityl group (C₁₈H₁₅) attached to a diethanolamine backbone. The synthesis of NTDE typically involves the protection of the amine group followed by the introduction of the trityl group. A common method includes oxidative cyclization to morpholinol derivatives, followed by O-benzylation and acid detritylation to yield the desired product .

NTDE exhibits several biological activities, primarily attributed to its ability to interact with cellular pathways. Research indicates that NTDE can act as a modulator of enzyme activity , particularly in the context of neurotransmitter systems. Its effects on acetylcholinesterase (AChE) inhibition have been studied, suggesting potential implications in neurodegenerative diseases such as Alzheimer's.

Antioxidant Properties

One significant aspect of NTDE's biological activity is its antioxidant capacity. Various studies have demonstrated that NTDE can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of NTDE in a rodent model of Alzheimer's disease. The results indicated that administration of NTDE led to improved cognitive function and reduced amyloid-beta plaque formation in the brain. The study concluded that NTDE's ability to inhibit AChE and its antioxidant properties contributed significantly to these protective effects.

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of NTDE. In vitro experiments showed that NTDE significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests that NTDE may have therapeutic potential in treating inflammatory diseases.

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Properties

IUPAC Name |

2-[2-hydroxyethyl(trityl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c25-18-16-24(17-19-26)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25-26H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLPWJRMZCVURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403263 | |

| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-47-3 | |

| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)TRITYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.